molecular formula C8H12N4O4 B13913124 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Cat. No.: B13913124
M. Wt: 228.21 g/mol
InChI Key: COQIPAMHUKRYHA-KVQBGUIXSA-N
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Description

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a triazine ring and a hydroxymethyl group, making it a valuable subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a triazine derivative with a hydroxymethyl-substituted oxolane under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted triazine derivatives .

Scientific Research Applications

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a triazine ring with a hydroxymethyl-substituted oxolane. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-5(14)1-4(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1

InChI Key

COQIPAMHUKRYHA-KVQBGUIXSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC(=NC2=O)N)CO

Origin of Product

United States

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